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Compound of Interest

Compound Name: Tofenacin Hydrochloride Salt-d4

Cat. No.: B1159659

Get Quote

Executive Summary
Tofenacin Hydrochloride Salt-d4 is the stable isotope-labeled analog of Tofenacin, a

pharmacologically active N-demethylated metabolite of the anticholinergic drug Orphenadrine.

In modern drug development, its primary utility is not as a therapeutic agent, but as a critical

Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.

This guide details the technical application of Tofenacin-d4 for correcting matrix effects,

recovery losses, and ionization variability during the pharmacokinetic (PK) profiling of Tofenacin

and related diphenylmethane derivatives. By leveraging the kinetic isotope effect and mass-

shift distinctness, researchers can achieve regulatory-grade accuracy (FDA/EMA) in complex

biological matrices like plasma, urine, and cerebrospinal fluid.

Chemical Profile & Isotopic Integrity
Before integrating Tofenacin-d4 into a workflow, the analyst must characterize the material to

ensure it meets the rigorous demands of trace-level quantitation.
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Parameter Specification Technical Note

Compound Name
Tofenacin Hydrochloride Salt-

d4

Deuterated form of N-methyl-2-

[(2-

methylphenyl)phenylmethoxy]e

thanamine

Molecular Formula C₁₇H₁₇D₄NO[1][2][3][4] · HCl

The HCl salt confers improved

water solubility compared to

the free base.

Molecular Weight ~295.84 g/mol

Shift of +4 Da relative to

unlabeled Tofenacin HCl

(~291.82).

Isotopic Purity ≥ 99% Deuterium

Critical to prevent "cross-talk"

(contribution to the analyte

signal).

Solubility Methanol, Water, DMSO
Stock solutions are best

prepared in Methanol.

Stability Hygroscopic

Store at -20°C; protect from

moisture to prevent salt

dissociation.

The Role of Deuteration
The addition of four deuterium atoms (typically on the phenyl rings or the ethylamine chain)

increases the precursor mass by 4 Daltons. This shift is sufficient to separate the IS from the

analyte in the mass spectrometer while maintaining virtually identical chromatographic retention

times. This "co-elution" is vital: it ensures the IS experiences the exact same matrix

suppression or enhancement events as the analyte at the electrospray source.

Primary Application: LC-MS/MS Quantitation
The core application of Tofenacin-d4 is in Multiple Reaction Monitoring (MRM) assays.[3] The

following workflow illustrates the critical path from sample to data.
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Analytical Workflow Diagram

Figure 1: Standardized Bioanalytical Workflow for Tofenacin Quantitation
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Figure 1: The co-extraction and co-elution of the internal standard (Tofenacin-d4) with the

analyte are central to correcting analytical variability.

Mass Spectrometry Method Development
To establish a robust method, the mass transitions must be optimized. Tofenacin and its -d4

analog protonate readily under Electrospray Ionization (ESI) in positive mode.

Recommended MRM Transitions:

Analyte (Tofenacin):

Precursor: [M+H]⁺ m/z 256.2

Quantifier Product: m/z 181.1 (Cleavage of ether bond, formation of methylbenzhydryl

cation).

Qualifier Product: m/z 58.1 (Amine fragment).

Internal Standard (Tofenacin-d4):

Precursor: [M+H]⁺ m/z 260.2

Quantifier Product: m/z 185.1 (Assuming ring deuteration) OR m/z 181.1 (If chain

deuteration—Verify specific CoA).

Critical Step: Perform a "product ion scan" on your specific lot of Tofenacin-d4. If the deuterium

labels are on the phenyl ring, the primary fragment will shift from 181 to 185. If they are on the
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ethylamine chain, the 181 fragment will remain unchanged, and the 58 fragment will shift to 62.

Select the transition that retains the deuterium label.

Experimental Protocol: Plasma Extraction &
Analysis
Disclaimer: This protocol is a baseline for research use. Validation per local regulatory

standards is required.

Phase 1: Stock Preparation
Master Stock: Dissolve 1 mg Tofenacin-d4 in 1 mL Methanol (1 mg/mL).

Working IS Solution: Dilute Master Stock with 50:50 Methanol:Water to reach a

concentration of 100 ng/mL.

Storage: Stable at -20°C for up to 3 months (check stability data).

Phase 2: Sample Preparation (Protein Precipitation)
This method is rapid and suitable for high-throughput PK screening.

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

Spike IS: Add 10 µL of Working IS Solution (Tofenacin-d4). Vortex gently for 10 seconds.

Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

Transfer: Collect the supernatant and transfer to an HPLC vial.

Dilution (Optional): If the initial solvent strength is too high for the LC gradient, dilute the

supernatant 1:1 with water before injection.

Phase 3: LC-MS/MS Conditions
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Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Mobile Phase A: Water + 0.1% Formic Acid.[3]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

Gradient:

0.0 min: 10% B

0.5 min: 10% B

3.0 min: 90% B

4.0 min: 90% B

4.1 min: 10% B (Re-equilibration)

Flow Rate: 0.4 mL/min.

Metabolic Context & Pharmacokinetics
Understanding the biological origin of Tofenacin aids in interpreting data, especially when

analyzing patient samples where the parent drug (Orphenadrine) is present.

Metabolic Pathway
Tofenacin is formed via the N-demethylation of Orphenadrine. In some studies, Tofenacin itself

acts as a precursor to further dealkylated metabolites.
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Figure 2: Metabolic Formation of Tofenacin from Orphenadrine
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Figure 2: Tofenacin is the primary metabolite of Orphenadrine.[5] When analyzing

Orphenadrine PK, Tofenacin-d4 can be used to simultaneously quantify the metabolite.

Validation Parameters (FDA/EMA Guidelines)
To ensure the reliability of the Tofenacin-d4 standard, the assay must pass specific criteria:

Validation Parameter Acceptance Criteria Role of Tofenacin-d4

Linearity r² > 0.99
Corrects non-linearity caused

by saturation at the source.

Accuracy ±15% (±20% at LLOQ)
Compensates for extraction

losses during sample prep.

Precision (CV) <15% (<20% at LLOQ)
Reduces variability between

injections.

Matrix Effect 85-115% (IS-normalized)

The IS should show the same

suppression profile as the

analyte.
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Troubleshooting & Best Practices
Isotopic Exchange: Deuterium on exchangeable positions (like -OH or -NH) can be lost in

protic solvents. Ensure the -d4 label is on the carbon skeleton (non-exchangeable) by

checking the Certificate of Analysis.

Cross-Signal Interference: Inject a "Blank + IS" sample. If a peak appears at the analyte's

mass transition, the IS contains unlabeled impurities. Conversely, inject a high-concentration

analyte standard without IS to check for contribution to the IS channel (M+4).

Carryover: Tofenacin is lipophilic. Use a needle wash solution containing at least 50%

organic solvent (e.g., MeOH:ACN:IPA:Water) to prevent carryover between samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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